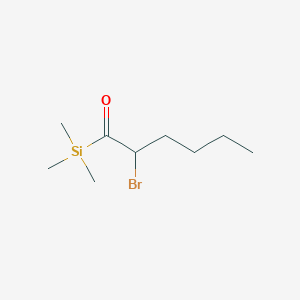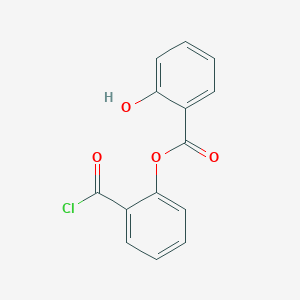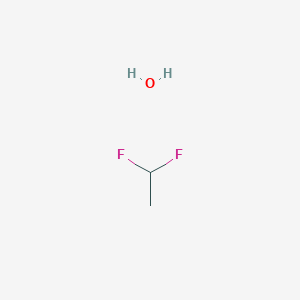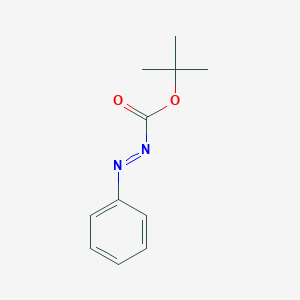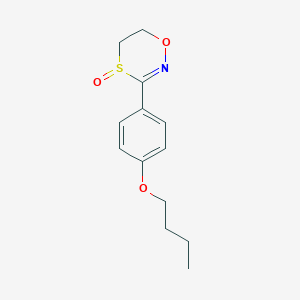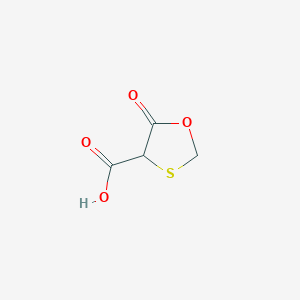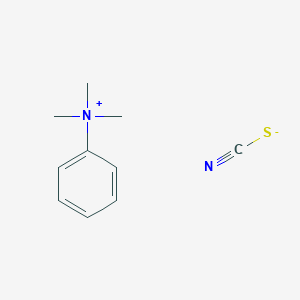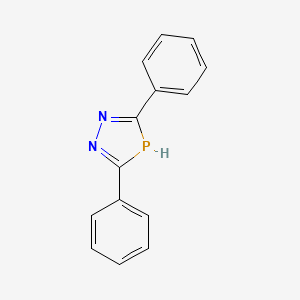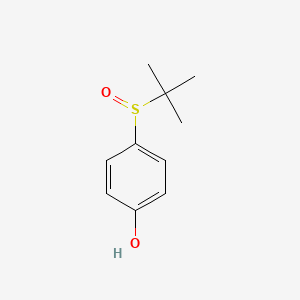
4-(2-Methylpropane-2-sulfinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropane-2-sulfinyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 2-methylpropane-2-sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropane-2-sulfinyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylpropane-2-sulfinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Alkylated and acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpropane-2-sulfinyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Methylpropane-2-sulfinyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfinyl group can undergo nucleophilic and electrophilic interactions. These properties enable the compound to modulate biological processes and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylsulfide: Similar structure but with a sulfide group instead of a sulfinyl group.
4-Methylphenol: Similar structure but with a methyl group instead of a sulfinyl group.
Uniqueness
4-(2-Methylpropane-2-sulfinyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a sulfinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
90510-20-6 |
|---|---|
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
4-tert-butylsulfinylphenol |
InChI |
InChI=1S/C10H14O2S/c1-10(2,3)13(12)9-6-4-8(11)5-7-9/h4-7,11H,1-3H3 |
InChI-Schlüssel |
RWHQTVGMBMVWPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)
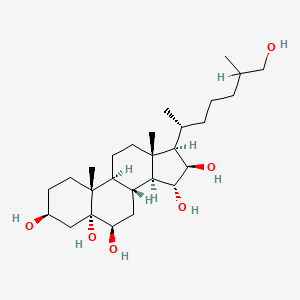
![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
